molecular formula C20H25ClN2O2 B279486 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Número de catálogo B279486
Peso molecular: 360.9 g/mol
Clave InChI: YUQMFDUMGYNGDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of cancer and autoimmune diseases. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways.

Mecanismo De Acción

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine works by inhibiting the activity of specific enzymes called kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine targets a kinase called Bruton's tyrosine kinase (BTK), which is essential for B-cell receptor signaling. By inhibiting BTK, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting B-cell receptor signaling, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activation of immune cells such as T cells and macrophages. These effects suggest that N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential as both an anti-cancer and an immunomodulatory agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has shown high selectivity for BTK, with minimal off-target effects on other kinases. This makes it a potentially safer and more effective alternative to other BTK inhibitors currently on the market. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is still unknown.

Direcciones Futuras

There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are also characterized by dysregulated B-cell receptor signaling. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential in combination with other drugs for the treatment of cancer, particularly in combination with other kinase inhibitors or immunomodulatory agents. Further research is needed to fully understand the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in these and other applications.

Métodos De Síntesis

The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine hydrochloride to form the final product.

Aplicaciones Científicas De Investigación

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Propiedades

Fórmula molecular

C20H25ClN2O2

Peso molecular

360.9 g/mol

Nombre IUPAC

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-20-4-2-1-3-18(20)16-25-19-7-5-17(6-8-19)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

Clave InChI

YUQMFDUMGYNGDO-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

SMILES canónico

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.